molecular formula C19H18INO4S B12446940 Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate

Cat. No.: B12446940
M. Wt: 483.3 g/mol
InChI Key: BEONRZYPPCNGHV-UHFFFAOYSA-N
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Description

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a phenylsulfonyl group, and an iodo group attached to the indole ring.

Properties

Molecular Formula

C19H18INO4S

Molecular Weight

483.3 g/mol

IUPAC Name

tert-butyl 1-(benzenesulfonyl)-3-iodoindole-5-carboxylate

InChI

InChI=1S/C19H18INO4S/c1-19(2,3)25-18(22)13-9-10-17-15(11-13)16(20)12-21(17)26(23,24)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

BEONRZYPPCNGHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the tert-butyl, phenylsulfonyl, and iodo groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The iodo group in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and mechanisms.

    Medicine: Indole derivatives, including this compound, have shown potential in the development of pharmaceuticals due to their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The indole core can participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate can be compared with other indole derivatives, such as:

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar indole core but different substit

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